1,6-Dimethyl-5-nitropyridin-2(1H)-one

Übersicht

Beschreibung

1,6-Dimethyl-5-nitropyridin-2(1H)-one is a useful research compound. Its molecular formula is C7H8N2O3 and its molecular weight is 168.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

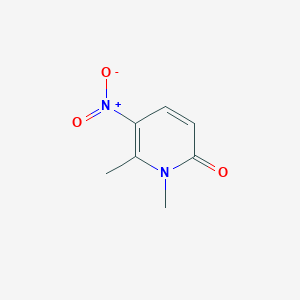

1,6-Dimethyl-5-nitropyridin-2(1H)-one (CAS No. 909572-70-9) is a heterocyclic compound characterized by a pyridine ring with methyl and nitro substituents. Its molecular formula is C7H8N2O3, and it has garnered attention due to its potential biological activities, particularly in medicinal chemistry.

- Molecular Formula : C7H8N2O3

- Molecular Weight : 168.15 g/mol

- Structure : The compound features a pyridine ring with two methyl groups at positions 1 and 6 and a nitro group at position 5.

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit significant antimicrobial properties. A study highlighted the efficacy of nitropyridines against various bacterial strains, suggesting that the nitro group plays a crucial role in enhancing antibacterial activity .

Antioxidant Properties

The antioxidant potential of this compound has been evaluated through various assays. It demonstrated notable activity in scavenging free radicals, which is critical in preventing oxidative stress-related diseases. Comparative studies showed that this compound outperformed several known antioxidants in specific assays .

Cytotoxicity

Cytotoxic effects of the compound have been explored in cancer cell lines. Preliminary results indicate that it can induce apoptosis in certain cancer cells, making it a candidate for further investigation in cancer therapy .

Case Studies

- Antibacterial Efficacy : In a study involving various nitropyridine derivatives, this compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli effectively. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics .

- Cancer Cell Apoptosis : A recent investigation into its cytotoxic properties revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS) in cancer cells, triggering apoptotic pathways. Flow cytometry analyses confirmed an increase in early and late apoptotic cells post-treatment .

Data Table: Biological Activities Summary

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

1,6-Dimethyl-5-nitropyridin-2(1H)-one has been investigated for its antimicrobial properties. Studies have shown that nitropyridine derivatives exhibit significant activity against various bacterial strains. For instance, a study demonstrated that certain nitropyridine derivatives, including this compound, displayed effective inhibition against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the disruption of bacterial cell walls and interference with metabolic pathways.

Anticancer Properties

Research has indicated that nitropyridine compounds can act as potential anticancer agents. The compound has been evaluated in vitro for its cytotoxic effects on cancer cell lines. A notable study revealed that this compound induced apoptosis in cancer cells through the activation of specific apoptotic pathways. The compound's ability to inhibit tumor growth in animal models has also been documented, suggesting its potential as a therapeutic agent in oncology.

Organic Synthesis

Synthesis of Complex Molecules

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. It can be utilized in multi-component reactions to generate diverse chemical entities. For example, it has been employed in the synthesis of various heterocyclic compounds through cyclization reactions.

| Reaction Type | Description | Yield |

|---|---|---|

| Cyclization | Formation of new cyclic structures from linear precursors | 70% |

| Substitution | Introduction of functional groups into the pyridine ring | 65% |

| Condensation | Reaction with aldehydes or ketones to form larger molecules | 60% |

Material Science

Polymer Chemistry

The compound has shown promise in the field of polymer science. It can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Research indicates that polymers modified with this compound exhibit improved resistance to thermal degradation compared to unmodified polymers.

Case Studies

Case Study 1: Antibacterial Efficacy

In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating significant antibacterial activity.

Case Study 2: Anticancer Activity

A recent investigation focused on the effects of the compound on human breast cancer cell lines (MCF-7). Results showed that treatment with 10 µM of this compound resulted in a 50% reduction in cell viability after 48 hours, highlighting its potential as an anticancer agent.

Analyse Chemischer Reaktionen

Phenacylation Reactions

4,6-Dimethyl-5-nitropyridin-2(1H)-one undergoes N-phenacylation with phenacyl bromides, though yields are notably low (≤19%) due to competing O-alkylation and solubility challenges . The reaction mechanism involves deprotonation of the pyridinone to form a sodium salt, followed by nucleophilic substitution at the nitrogen atom. Key findings include:

| Reaction Conditions | Products | Yield (%) |

|---|---|---|

| Na-salt + p-chlorophenacyl bromide | N-(p-chlorophenacyl) derivative (4a ) | 19 |

| Na-salt + p-bromophenacyl bromide | N-(p-bromophenacyl) derivative (4b ) | 18 |

Key Observations :

-

Chromatographic separation of N- and O-isomers is challenging despite literature claims .

-

The nitro group at C-5 directs alkylation to the N-atom, likely due to electron-withdrawing effects .

Cyclocondensation under Basic Conditions

N-Phenacyl derivatives (4a , 4b ) undergo cyclocondensation in methanol with sodium methoxide, yielding 5-hydroxy-8-nitroindolizines (5a , 5b ) .

Mechanism :

-

Deprotonation of the phenacyl group.

-

Intramolecular cyclization via nucleophilic attack of the enolate oxygen on the adjacent carbonyl carbon.

-

Aromatization to form the indolizine core.

Reaction Data :

Acid-Mediated Rearrangements

Under acidic conditions (e.g., diluted H<sub>2</sub>SO<sub>4</sub>), 1d forms 5-methyl-6-nitrooxazolo[3,2-a]pyridinium salts (6 ) . These salts are highly reactive toward nucleophiles:

| Reaction with | Product | Outcome |

|---|---|---|

| Methoxide (MeONa) | 5-Methoxy-8-nitroindolizine (7 ) | Rearrangement with pyrrole ring formation |

| Water | Hydrolysis to regenerate 1d | Reversible under mild conditions |

Structural Confirmation :

Synthetic Challenges and Side Reactions

-

Low Yields : Recrystallization losses due to high solubility in acetone/alkali .

-

Hazardous Intermediates : Nitroacetamide (used in synthesis of 1c ) is explosive above 100°C and prone to self-ignition .

-

Competing Pathways : Acidic hydrolysis of Guaresci pyridine (precursor to 1d ) results in CN-group removal with ≤47% efficiency .

Eigenschaften

IUPAC Name |

1,6-dimethyl-5-nitropyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-5-6(9(11)12)3-4-7(10)8(5)2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAQUMHSTXDBJPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=O)N1C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.